molecular formula C26H25N5O5 B2485730 Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 887457-84-3

Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2485730
CAS RN: 887457-84-3
M. Wt: 487.516
InChI Key: DTQGKWHUQHCMBV-UHFFFAOYSA-N
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Description

The exploration of novel compounds with complex molecular structures, such as Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate, plays a critical role in advancing chemical science and discovering new materials with unique properties. The compound of interest falls into a category of molecules that often exhibit significant biological or chemical activity, owing to their intricate molecular architecture and the presence of multiple functional groups.

Synthesis Analysis

The synthesis of structurally complex molecules typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds illustrates a multi-step approach to obtaining compounds with specific functional groups and structural features (Rangaswamy et al., 2017). Such methodologies could be relevant for synthesizing the compound , given the complexity and the presence of specific functional groups.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods (IR, NMR), is fundamental in confirming the structure of newly synthesized compounds. Studies like the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide provide insights into how these techniques are employed to elucidate complex molecular structures (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving complex molecules often require specific conditions or catalysts to proceed efficiently. The reactivity of such compounds can be influenced by the presence of various functional groups, as seen in the synthesis and antimicrobial evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives (Khanage et al., 2020). Understanding these reactions can provide valuable insights into the potential reactivity of the compound of interest.

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystallinity, can be significantly influenced by its molecular structure. Investigations into the crystal structure and physical characteristics of related compounds, such as the detailed study on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, offer a glimpse into how these properties are determined and analyzed (Minegishi et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound's derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of imidazole derivatives involves multistep reactions, leading to compounds that exhibit significant antibacterial and antifungal activities. These activities are particularly notable against organisms like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Khanage, Mohite, & Pandhare, 2020).

Spectroscopic and Structural Analysis

The structural and spectroscopic analysis of benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate derivatives has been a subject of interest. Studies involving X-ray crystallography, Fourier transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy have elucidated the complex structures of these compounds. Such detailed analyses are crucial for understanding the chemical behavior and properties of these molecules, paving the way for their application in various scientific fields (Ahmad et al., 2018).

Cytotoxicity and Cancer Research

The compound and its derivatives have been explored for their cytotoxic effects against various cancer cell lines. Research has shown that certain derivatives exhibit significant inhibitory effects on tumor growth, suggesting their potential as cancer therapeutic agents. The mechanism of action often involves inducing apoptosis and cellular senescence, highlighting the complex interaction between these compounds and biological systems (Patil et al., 2010).

Corrosion Inhibition

The application of this compound derivatives extends to materials science, particularly in corrosion inhibition. These compounds have been found to effectively inhibit the corrosion of metals in acidic environments. The efficacy of these inhibitors is attributed to their strong adsorption to the metal surface, providing a protective layer against corrosive agents. This application is crucial for extending the lifespan of metals in industrial settings (Prashanth et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activities. Benzimidazole derivatives have been used in various pharmaceutical applications, suggesting that they can be safe under certain conditions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid with benzyl bromoacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting benzyl ester is then deprotected using a base such as sodium hydroxide to yield the final product.", "Starting Materials": [ "6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid", "benzyl bromoacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid (1.0 equiv), benzyl bromoacetate (1.2 equiv), N,N'-dicyclohexylcarbodiimide (1.2 equiv), and 4-dimethylaminopyridine (0.1 equiv) in dry dichloromethane.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 4: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Dissolve the crude product in a mixture of methanol and water and add sodium hydroxide (1.2 equiv).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.", "Step 8: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product." ] }

CAS RN

887457-84-3

Molecular Formula

C26H25N5O5

Molecular Weight

487.516

IUPAC Name

benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-11-8-12-20(13-19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-9-6-5-7-10-18/h5-13H,14-15H2,1-4H3

InChI Key

DTQGKWHUQHCMBV-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C

solubility

not available

Origin of Product

United States

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